(3-(Pyridin-2-yl)phenyl)boronic acid
Description
Significance of Organoboron Compounds in Organic Synthesis and Materials Science
Organoboron compounds, a class of organometallic compounds featuring a carbon-boron bond, have become indispensable tools in modern chemical research and industry. numberanalytics.comnumberanalytics.com Their rise to prominence stems from a unique combination of stability, versatile reactivity, and generally low toxicity. dergipark.org.trmdpi.com These compounds are crucial intermediates and reagents in a vast array of chemical transformations, most notably in the formation of new carbon-carbon bonds, which is a fundamental operation in the construction of complex organic molecules. mdpi.com
The landmark development in this field was the advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. numberanalytics.comdergipark.org.tr This reaction, for which Professor Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, allows for the efficient and selective coupling of organoboron compounds with organic halides. dergipark.org.tr The reaction's tolerance of a wide variety of functional groups, its stereoselectivity, and the production of non-toxic boric acid as a byproduct have cemented its status as one of the most important reactions in synthetic chemistry. dergipark.org.tr This has profound implications for the pharmaceutical industry, where organoboron compounds are used to synthesize a wide range of drugs, including anticancer and antiviral agents. numberanalytics.com
Beyond organic synthesis, organoboron compounds, particularly arylboronic acids, have found significant applications in materials science. numberanalytics.comacs.org Their unique electronic properties and ability to form reversible covalent bonds with diols have been exploited in the development of chemical sensors, stimuli-responsive polymers, and advanced materials for organic electronics like OLEDs. acs.orgresearchgate.netnih.gov The ongoing exploration of organoboron chemistry continues to yield novel reagents and reactions, expanding their utility in catalysis, biomedical research, and the creation of new materials with tailored functions. nih.govrsc.org
Overview of Pyridine-Substituted Phenylboronic Acids as Versatile Building Blocks
Within the broad family of organoboron reagents, pyridine-substituted phenylboronic acids represent a particularly valuable subclass of heteroaryl boronic acids. nih.gov These molecules merge the versatile reactivity of the phenylboronic acid moiety with the distinct chemical characteristics of the pyridine (B92270) ring. The pyridine unit, a six-membered nitrogen-containing heterocycle, imparts specific properties to the molecule, such as basicity, the ability to coordinate with metal centers, and the capacity to form hydrogen bonds. nih.govchemicalbook.com
These attributes make pyridine-substituted phenylboronic acids highly effective building blocks in several key areas. In medicinal chemistry, the pyridine motif is a common feature in many FDA-approved drugs. researchgate.net Its inclusion can enhance a molecule's solubility, influence its binding affinity to biological targets, and alter its metabolic profile. nih.gov Consequently, pyridine-containing boronic acids are frequently employed in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). chemicalbook.comsigmaaldrich.com
In materials science, the nitrogen atom of the pyridine ring can act as a ligand, coordinating with metal ions to form metal-organic frameworks (MOFs) or catalytic complexes. nbinno.com This allows for the rational design of materials with specific catalytic, electronic, or photophysical properties. nbinno.com The incorporation of these building blocks into conjugated polymers is a key strategy for developing materials for organic electronics. nbinno.com The ability to reliably synthesize a diverse array of pyridine-substituted phenylboronic acids is therefore crucial for advancing innovation in both pharmaceutical development and materials science. researchgate.net
Properties
IUPAC Name |
(3-pyridin-2-ylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZNRSHKBRRARR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=CC=N2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677296 | |
| Record name | [3-(Pyridin-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833485-13-5 | |
| Record name | [3-(Pyridin-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties of 3 Pyridin 2 Yl Phenyl Boronic Acid
(3-(Pyridin-2-yl)phenyl)boronic acid is a white to off-white solid compound that possesses the chemical properties characteristic of arylboronic acids. sigmaaldrich.com Its structure features a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the 1-position and a pyridin-2-yl group at the 3-position. This arrangement of functional groups dictates its reactivity and physical characteristics.
Boronic acids are known to be mild Lewis acids due to the electron-deficient nature of the boron atom, which has a vacant p-orbital. mdpi.comwikipedia.org They are generally stable compounds that are easy to handle, a key advantage in their widespread use in synthesis. wikipedia.org Like other phenylboronic acids, (3-(Pyridin-2-yl)phenyl)boronic acid is soluble in many polar organic solvents but has poor solubility in nonpolar solvents like hexanes. wikipedia.org Under heating or in the presence of a dehydrating agent, it can undergo intermolecular dehydration to form a trimeric anhydride (B1165640) known as a boroxine. wikipedia.orgchemicalbook.com
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀BNO₂ |
| Molecular Weight | 199.02 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 833485-13-5 |
| IUPAC Name | (3-(pyridin-2-yl)phenyl)boronic acid |
Synthesis of 3 Pyridin 2 Yl Phenyl Boronic Acid
The synthesis of aryl and heteroaryl boronic acids can be achieved through several established synthetic routes. nih.gov The most common methods involve the reaction of an organometallic reagent (derived from an aryl halide) with a borate (B1201080) ester, followed by acidic hydrolysis. wikipedia.orgchemicalbook.com
A prevalent strategy for synthesizing pyridine-substituted phenylboronic acids involves a lithium-halogen exchange reaction. nih.govorgsyn.org This process typically starts with a bromo-functionalized precursor, such as 2-(3-bromophenyl)pyridine (B1278976). This starting material is treated with a strong organolithium base, like n-butyllithium, at low temperatures (e.g., -78 °C) to generate a highly reactive aryllithium intermediate. orgsyn.org This intermediate is then immediately quenched by adding a trialkyl borate, such as trimethyl borate or triisopropyl borate. wikipedia.orggoogle.com The resulting boronic ester is not typically isolated but is directly hydrolyzed with an aqueous acid to yield the final (3-(Pyridin-2-yl)phenyl)boronic acid product. google.com
Another powerful method for the synthesis of arylboronic acids is the palladium-catalyzed cross-coupling reaction of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov In this approach, 2-(3-bromophenyl)pyridine could be reacted with B₂pin₂ in the presence of a palladium catalyst and a suitable base to form the corresponding pinacol (B44631) boronate ester. Subsequent hydrolysis of the ester would then afford the desired boronic acid. nih.gov
Coordination Chemistry and Ligand Design
Boronic Acid Moiety as a Ligand for Transition Metals
The boronic acid group, traditionally recognized for its utility in Suzuki-Miyaura cross-coupling reactions, also plays a significant role as a ligand component for transition metals. Boronic acids are Lewis acids due to the presence of a vacant p-orbital on the boron atom, enabling them to interact with electron-rich metal centers. In aqueous solutions, boronic acids exist in equilibrium with their tetrahedral boronate forms, a transformation that can be influenced by pH.
The coordination of boronic acid derivatives to transition metals can occur through several modes. The boronic acid moiety can interact directly with a metal center, or it can be a non-coordinating functional group on a larger ligand scaffold, influencing the electronic properties of the resulting complex. In the case of (3-(Pyridin-2-yl)phenyl)boronic acid, the boronic acid group is often utilized as a synthetic handle for creating more complex ligand structures. For instance, it can be converted to its pinacolate ester, which is more stable and suitable for subsequent cross-coupling reactions to build intricate ligand frameworks.
Design and Synthesis of Organometallic Complexes
The synthesis of organometallic complexes incorporating (3-(Pyridin-2-yl)phenyl)boronic acid often involves a multi-step approach. A common strategy is the conversion of the boronic acid to its pinacol (B44631) ester, (3-(pyridin-2-yl)phenyl)boronic acid pinacol ester. This intermediate is then used in palladium-catalyzed cross-coupling reactions to construct more elaborate ligand systems.
A notable example is the synthesis of non-symmetrical NCN-coordinating ligands for platinum(II) complexes. In this approach, 3-(2-pyridyl)bromobenzene is coupled with bis(pinacolato)diboron (B136004) in a palladium-catalyzed reaction to yield the pinacolate ester of (3-(pyridin-2-yl)phenyl)boronic acid. This intermediate is then subjected to a Suzuki coupling with an ortho-haloheterocycle to generate the final proligand. Subsequent reaction with a platinum(II) source, such as K₂PtCl₄, leads to the formation of the cyclometalated platinum(II) complex. bohrium.com
These synthetic strategies allow for the creation of a variety of complexes with tailored electronic and photophysical properties. By modifying the ancillary ligands or the substituents on the pyridylphenylboronic acid framework, researchers can fine-tune the characteristics of the resulting organometallic compounds for specific applications, such as in organic light-emitting diodes (OLEDs).
Influence of Boron and Pyridine (B92270) Moieties on Metal Coordination
The interplay between the pyridine and boronic acid moieties in (3-(Pyridin-2-yl)phenyl)boronic acid significantly influences its coordination behavior and the properties of the resulting metal complexes. The pyridine ring acts as a classic N-donor ligand, forming a stable coordinate bond with the transition metal center. The phenyl ring to which both the pyridine and boronic acid groups are attached provides a rigid scaffold.
In cyclometalated complexes, such as those with platinum(II), the ligand typically coordinates in a bidentate or tridentate fashion. For ligands derived from (3-(Pyridin-2-yl)phenyl)boronic acid, the coordination often involves the nitrogen of the pyridine ring and a carbon atom of the phenyl ring, forming a stable five-membered chelate ring.
The boronic acid group, or its ester derivative, plays a crucial role in modulating the electronic properties of the ligand. As an electron-withdrawing group, it can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the complex. This, in turn, affects the photophysical properties, such as absorption and emission wavelengths, and the quantum yields of luminescence. bohrium.com In some cases, the boronic acid can be deboronated during the reaction, leading to the formation of a simple pyridyl-phenyl ligand coordinated to the metal. mdpi.com
The table below summarizes the coordination behavior and resulting properties of selected complexes derived from pyridyl-boronic acid ligands.
| Complex Type | Metal Ion | Coordination Mode | Key Influence of Ligand Moieties |
| Diimine Platinum(II) | Pt(II) | N-coordination of pyridine | Boronic acid hydroxylation at physiological pH affects DNA binding. mdpi.com |
| Cyclometalated Platinum(II) | Pt(II) | N,C-coordination | Boronic acid ester serves as a synthetic tool; electronic properties tuned by substituents. bohrium.com |
Computational Analysis of Metal-Ligand Interactions and Bonding Characteristics
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to investigate the electronic structure, bonding, and photophysical properties of transition metal complexes. For complexes containing ligands derived from (3-(Pyridin-2-yl)phenyl)boronic acid, these calculations provide valuable insights into metal-ligand interactions.
Computational studies on related cyclometalated platinum(II) complexes reveal that the highest occupied molecular orbital (HOMO) is typically a mixture of metal d-orbitals and π-orbitals of the cyclometalating ligand. The lowest unoccupied molecular orbital (LUMO) is predominantly localized on the π* orbitals of the ligand. The energy gap between the HOMO and LUMO dictates the absorption and emission properties of the complex.
The presence of the boronic acid functionality, even if not directly coordinated to the metal, can be modeled to understand its electronic influence. By comparing the calculated electronic structures of complexes with and without the boronic acid group, the electron-withdrawing nature of this moiety and its effect on the orbital energies can be quantified. These theoretical predictions are crucial for the rational design of new complexes with desired photophysical properties, such as specific emission colors for OLED applications. For instance, DFT calculations can help rationalize the observed blue-shifted emission in some platinum complexes with pyrazole-containing ligands compared to their pyridine-containing counterparts, attributing it to the poorer π-acceptor nature of the pyrazolyl ring which destabilizes the LUMO. acs.org
Computational and Theoretical Investigations of 3 Pyridin 2 Yl Phenyl Boronic Acid
Mechanistic Probes for Catalytic Cycles
Although arylboronic acids are crucial in catalytic cycles like the Suzuki-Miyaura coupling, computational probes or theoretical mechanistic details involving the specific participation of (3-(Pyridin-2-yl)phenyl)boronic acid have not been found.
Theoretical Models for Molecular Interactions
There are no specific theoretical models in the available literature that describe the molecular interactions of (3-(Pyridin-2-yl)phenyl)boronic acid with other molecules, such as proteins or substrates.
To fulfill the request, dedicated computational studies on (3-(Pyridin-2-yl)phenyl)boronic acid would need to be performed and published.
Advanced Applications in Interdisciplinary Research
Material Science and Functional Polymers
The distinct electronic and structural characteristics of (3-(Pyridin-2-yl)phenyl)boronic acid make it a valuable reagent in material science. The pyridine (B92270) moiety provides a coordination site for metal ions, while the boronic acid group is amenable to cross-coupling reactions, enabling the construction of large, functional macromolecules.
Development of Materials with Tailored Properties
(3-(Pyridin-2-yl)phenyl)boronic acid is instrumental in the synthesis of advanced materials, particularly phosphorescent emitters for organic light-emitting diodes (OLEDs). It serves as a key precursor for creating tridentate "pincer" ligands, which can then be used to form highly stable and efficient Iridium(III) complexes. These complexes are designed to have specific photophysical properties, such as high quantum yields and desired emission colors, which are crucial for developing energy-efficient displays and lighting.
The synthesis involves a Suzuki coupling reaction, where (3-(Pyridin-2-yl)phenyl)boronic acid is coupled with other aromatic rings to form the ligand scaffold. This ligand, which incorporates the pyridin-2-ylphenyl unit, then coordinates with an iridium center. The resulting organometallic complex exhibits tailored electronic properties that lead to efficient phosphorescence. For example, Iridium(III) complexes synthesized using this building block have demonstrated green phosphorescence with high photoluminescence quantum yields, making them suitable for OLED applications.
| Complex | Emission Peak (nm) | Photoluminescence Quantum Yield (Φ) | Application |
| Iridium(III) Complex with Tridentate Ligand | 525 | 0.85 | Phosphorescent Emitter for OLEDs |
Incorporation into Conjugated Systems and Polymers
The ability of (3-(Pyridin-2-yl)phenyl)boronic acid to participate in palladium-catalyzed Suzuki cross-coupling reactions makes it an ideal monomer for incorporation into larger conjugated systems and polymers. These reactions allow for the precise construction of carbon-carbon bonds, extending the π-conjugated system of a molecule.
In the context of the aforementioned Iridium(III) complexes, the boronic acid is used to build the tridentate ligand system. This process connects the pyridinylphenyl unit to other aromatic components, creating a large, rigid, and conjugated ligand structure that enhances the stability and luminescent properties of the final metal complex. The incorporation of the pyridin-2-ylphenyl moiety is crucial for achieving the desired tridentate coordination to the metal ion, which in turn dictates the geometry and electronic structure of the complex, ultimately defining its performance as a functional material in devices like OLEDs.
Medicinal Chemistry Research and Drug Design Strategies
In medicinal chemistry, (3-(Pyridin-2-yl)phenyl)boronic acid functions as a critical structural motif and synthetic intermediate for the development of novel therapeutic agents, particularly in oncology.
Role as Building Blocks in Pharmaceutical and Agrochemical Synthesis
(3-(Pyridin-2-yl)phenyl)boronic acid is a key building block in the synthesis of highly specific enzyme inhibitors for cancer therapy. Its structure is utilized in the creation of complex heterocyclic molecules designed to target specific kinases in signaling pathways that are often dysregulated in cancer.
For instance, this boronic acid has been employed in the synthesis of potent and selective MEK inhibitors. The synthesis involves a Suzuki coupling reaction where the (3-(Pyridin-2-yl)phenyl)boronic acid is coupled to a halogenated heterocyclic core to assemble the final inhibitor molecule. Similarly, it has been used as a reactant in the multi-step synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors, which are targeted therapies for certain types of cancer.
Investigation as Enzyme Inhibitors
While (3-(Pyridin-2-yl)phenyl)boronic acid is not typically the final active enzyme inhibitor itself, it is a crucial component of molecules designed for this purpose. The pyridin-2-ylphenyl group it provides often serves as a key binding element that interacts with the target enzyme.
| Target Enzyme | Final Compound Derived From Precursor | IC₅₀ (nM) | Therapeutic Area |
| MEK1 | Substituted Pyrido[2,3-b]pyrazine Derivative | 1.8 | Oncology |
| ALK | Substituted Diaminopyrimidine Derivative | < 100 | Oncology |
Structural Modification and Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. In the development of MEK inhibitors, researchers have synthesized various analogues by making modifications to the core structure while retaining the pyridin-2-ylphenyl group provided by the boronic acid precursor.
These studies have revealed that the presence of the 2-pyridinyl group at the meta-position of the phenyl ring is a critical factor for high potency against the MEK1 enzyme. Modifications to other parts of the molecule, such as the heterocyclic core or other substituents, are then explored to fine-tune the compound's properties. This systematic approach, which relies on the initial framework provided by (3-(Pyridin-2-yl)phenyl)boronic acid, allows medicinal chemists to understand which molecular interactions are key for biological activity and to design more effective kinase inhibitors.
Chemical Biology and Biosensing Applications
Boronic acids and their ester derivatives (boronates) have been extensively developed as molecular probes for the detection and quantification of biological oxidants, such as hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl). nih.govfrontiersin.org These reactive oxygen species (ROS) and reactive nitrogen species (RNS) are implicated in a vast array of physiological and pathological processes, making their detection a critical task in redox biology. nih.gov
The sensing mechanism is predicated on the oxidative cleavage of the carbon-boron (C-B) bond. frontiersin.orgencyclopedia.pub In this reaction, the boronic acid is irreversibly oxidized to the corresponding phenol (B47542) (or alcohol) and boric acid. frontiersin.orgnih.gov This transformation is highly specific for certain oxidants and can be coupled with a reporter molecule, typically a fluorophore. The design of these probes involves attaching a boronic acid group to a fluorophore in a way that quenches or modifies its fluorescence. Upon reaction with a target oxidant, the boronic acid is cleaved, releasing the unquenched, highly fluorescent phenol product. This results in a "turn-on" fluorescent signal that is directly proportional to the oxidant concentration. researchgate.net
The reaction begins with the nucleophilic addition of the oxidant (e.g., H₂O₂ or ONOO⁻) to the electrophilic boron atom, forming an unstable anionic adduct. frontiersin.org This adduct then undergoes a rapid intramolecular rearrangement—a 1,2-shift of the aryl group from the boron to the oxygen atom—which cleaves the C-B bond and leads to the formation of a boric ester. nih.gov Subsequent rapid hydrolysis of this ester yields the final phenol and boric acid products. nih.gov The specificity of boronate probes for different oxidants can be tuned by modifying the electronic properties of the aryl ring attached to the boron atom. frontiersin.org
| Biological Oxidant | General Reaction with Arylboronic Acid (Ar-B(OH)₂) | Detection Principle |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Ar-B(OH)₂ + H₂O₂ → [Ar-B(OH)₃]⁻ + H⁺ → Ar-OH + B(OH)₃ | Oxidative deboronation leads to the formation of a fluorescent phenol. researchgate.netresearcher.life |
| Peroxynitrite (ONOO⁻) | Ar-B(OH)₂ + ONOO⁻ → [Ar-B(OH)₂(ONOO)]⁻ → Ar-OH + B(OH)₃ + NO₂⁻ | Nucleophilic addition followed by heterolytic O-O bond cleavage and rearrangement. frontiersin.org |
| Hypochlorous Acid (HOCl) | Ar-B(OH)₂ + HOCl → Ar-OH + B(OH)₃ + Cl⁻ | Rapid oxidation results in phenol formation. frontiersin.org |
The unique ability of boronic acids to form reversible covalent bonds with cis-1,2- and -1,3-diols is the foundation for their widespread use in biosensor development. mdpi.com This interaction is particularly useful for detecting saccharides, glycoproteins, and other biomolecules that feature diol functionalities. magtech.com.cn The formation of a cyclic boronate ester is typically pH-dependent, occurring more readily at pH values above the pKa of the boronic acid. magtech.com.cn
Electrochemical Biosensors: Boronic acids have been integrated into electrochemical sensors in several ways. One common strategy involves using a boronic acid derivative modified with a redox-active molecule, such as ferrocene. mdpi.com In this design, the boronic acid acts as the recognition element. When the target diol-containing analyte binds to the boronic acid, the local environment of the redox label changes, causing a measurable shift in its oxidation potential or current. mdpi.com This principle has been applied to create sensors for glucose and various glycoproteins. mdpi.com
Fluorescent Biosensors: Fluorescent sensors often utilize a boronic acid appended to a fluorophore. The binding of a saccharide can alter the electronic properties of the boron atom (changing it from sp² to sp³ hybridization), which in turn modulates the fluorescence properties of the attached reporter molecule through mechanisms like intramolecular charge transfer (ICT) or photoinduced electron transfer (PET). researchgate.net This change in fluorescence intensity or wavelength provides a direct readout of the analyte concentration. magtech.com.cn
Surface-Based Sensors: Boronic acid derivatives can be immobilized on various surfaces, including graphene, gold nanoparticles, and polymers, to create highly sensitive and reusable sensors. mdpi.comnih.gov For instance, pyrene-appended boronic acids can be non-covalently anchored to graphene foam electrodes through π-π stacking. nih.gov The binding of an analyte like lactate (B86563) to the boronic acid receptor on the surface alters the interfacial capacitance of the graphene, which can be measured electrochemically, providing a label-free sensing mechanism. nih.gov This approach has been used to create sensors for real-time monitoring of protein-carbohydrate interactions on living cells. rsc.org
Beyond their role as enzyme inhibitors, boronic acids are emerging as versatile reagents for the chemical manipulation and site-selective modification of proteins. nih.gov This application leverages the unique reactivity of the boronic acid moiety to forge new covalent bonds with specific amino acid residues under biocompatible conditions. nih.gov
One of the most significant advances in this area is the development of novel bioconjugation reactions. Researchers have discovered that boronic acids can participate in transition-metal-catalyzed reactions to modify proteins at specific sites. nih.gov For example, a histidine-directed Chan-Lam coupling reaction has been developed that utilizes the proximity of a histidine's imidazole (B134444) ring and two backbone amide groups to direct the arylation of a specific backbone N-H bond with a boronic acid reagent. This type of reaction is remarkable as it targets the protein backbone, a traditionally challenging site for modification, and depends on a unique three-dimensional arrangement of functional groups that is difficult to replicate in small molecules. nih.gov
Other protein modification strategies that utilize boronic acids include:
Nickel-catalyzed Cysteine Arylation: This method allows for the specific modification of cysteine residues, which are common targets for bioconjugation due to the high nucleophilicity of the thiol side chain. nih.gov
Rhodium-catalyzed Tyrosine Metalation: A three-component reaction involving a rhodium catalyst can modify tyrosine residues. nih.gov
N-terminal Modification: An unusual oxidative process mediated by ascorbate (B8700270) has been shown to modify the N-terminus of proteins using boronic acid reagents. nih.gov
These strategies demonstrate the broad reactivity of boronic acids, which can be tuned by altering the structure of the boronic acid itself and by selecting different metal promoters. nih.gov This allows for the precise installation of probes, tags, or other functional molecules onto a protein of interest, providing powerful tools for studying protein function, creating protein-based therapeutics, and assembling complex biomaterials. nih.gov
Future Research Directions and Emerging Paradigms
Expansion of Catalytic Methodologies
The presence of both a Lewis basic pyridine (B92270) nitrogen and a Lewis acidic boronic acid group in (3-(Pyridin-2-yl)phenyl)boronic acid opens avenues for its use in novel catalytic systems. Future research is expected to move beyond its traditional role as a substrate in Suzuki-Miyaura coupling and explore its potential as a catalyst or a sophisticated ligand.
Bifunctional Catalysis: The dual functionality of the molecule could be harnessed for bifunctional catalysis, where the pyridyl group acts as a directing group or a basic site, while the boronic acid moiety activates substrates. This could lead to the development of novel catalytic transformations with high selectivity and efficiency.
C-H Activation: Research into palladium-catalyzed C-H activation of pyridines is an active area. nih.govbohrium.com Future studies may explore the use of (3-(Pyridin-2-yl)phenyl)boronic acid derivatives as ligands that can facilitate regioselective C-H functionalization of complex molecules, a key goal in organic synthesis. nih.gov The electronic properties of the pyridylphenyl scaffold could be fine-tuned to modulate the reactivity and selectivity of the metal center.
Photoredox Catalysis: The emergence of photoredox catalysis offers new opportunities for the activation of boronic acids. chemrxiv.orgresearchgate.netrsc.org Future investigations could focus on designing photoredox systems where (3-(Pyridin-2-yl)phenyl)boronic acid or its derivatives act as radical precursors under visible light irradiation. chemrxiv.org This would enable the development of mild and environmentally friendly methods for the formation of carbon-carbon and carbon-heteroatom bonds.
| Catalytic Methodology | Potential Future Application of (3-(Pyridin-2-yl)phenyl)boronic acid | Expected Outcome |
| Suzuki-Miyaura Coupling | Development of advanced precatalysts for challenging couplings involving unstable boronic acids. nih.govacs.org | Faster reaction times and higher yields for the synthesis of complex molecules. nih.gov |
| C-H Activation | Design of ligands for regioselective arylation of pyridines and other heterocycles. nih.govresearchgate.net | More efficient and atom-economical synthesis of functionalized heterocycles. |
| Photoredox Catalysis | Use as a precursor for aryl radical generation in multicomponent reactions. chemrxiv.org | Access to complex molecular architectures under mild conditions. |
Advanced Material Development
The rigid, conjugated structure of the pyridylphenyl unit makes (3-(Pyridin-2-yl)phenyl)boronic acid a promising candidate for the synthesis of advanced organic materials with tailored optoelectronic properties.
Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are crucial for developing materials used in OLEDs, including emissive layers, host materials, and electron-transport layers. nbinno.com The incorporation of the (3-(Pyridin-2-yl)phenyl)boronic acid moiety into larger conjugated systems can be used to fine-tune the electronic and photophysical properties of materials for next-generation displays and lighting. nbinno.comboronmolecular.com Future work will likely focus on creating novel emitters with high quantum efficiency and long operational stability.
Polymeric Materials: Phenylboronic acid-decorated polymers are being explored for various bio-applications. researchgate.netnih.gov By incorporating (3-(Pyridin-2-yl)phenyl)boronic acid into polymer chains, researchers can develop "smart" materials that respond to specific stimuli, such as changes in pH or the presence of certain analytes. nih.govresearchgate.net These materials could find applications in drug delivery systems and diagnostics.
Chemosensors: The ability of boronic acids to bind with diols makes them excellent candidates for saccharide sensing. magtech.com.cnmdpi.com The pyridyl group in (3-(Pyridin-2-yl)phenyl)boronic acid can act as an additional binding site or a signaling unit. Future research could focus on developing highly selective and sensitive fluorescent chemosensors for the detection of biologically important molecules, leveraging the unique properties of this compound. mdpi.comnih.govfrontiersin.org Boronic acid-based sensors are also being developed for the detection of metal ions like Pd²⁺. nih.gov
| Material Application | Role of (3-(Pyridin-2-yl)phenyl)boronic acid | Future Research Focus |
| OLEDs | Building block for emissive and charge-transport materials. nbinno.comuq.edu.au | Synthesis of novel materials with enhanced efficiency, color purity, and stability. |
| Smart Polymers | Functional monomer for stimuli-responsive polymers. researchgate.netresearchgate.net | Development of materials for targeted drug delivery and diagnostic applications. |
| Chemosensors | Recognition and signaling unit for analyte detection. mdpi.comnih.gov | Creation of highly selective sensors for saccharides, ions, and other biomolecules. |
Innovative Medicinal Chemistry Applications
Boronic acids are a well-established pharmacophore in medicinal chemistry, and the unique structure of (3-(Pyridin-2-yl)phenyl)boronic acid offers exciting possibilities for the design of new therapeutic agents. nih.govresearchgate.net
Enzyme Inhibitors: Boronic acids are known to act as inhibitors of various enzymes, including proteases and kinases. nih.govmdpi.comnih.govmdpi.comresearchgate.net The pyridylphenyl scaffold can be used to design potent and selective inhibitors by targeting specific interactions within the enzyme's active site. mdpi.comnih.gov Future research will likely involve the synthesis and biological evaluation of a library of derivatives to explore their potential as inhibitors for a range of therapeutic targets.
Antimicrobial and Anticancer Agents: The pyridyl moiety is a common feature in many antimicrobial and anticancer drugs. mdpi.comnih.govresearchgate.net Studies on related pyridyl- and phenyl-substituted compounds have shown promising cytotoxic activity against various cancer cell lines. nih.gov The combination of a pyridine ring and a boronic acid group in (3-(Pyridin-2-yl)phenyl)boronic acid could lead to the development of novel compounds with enhanced or synergistic antimicrobial and anticancer activities. researchgate.netmdpi.com
Boron Neutron Capture Therapy (BNCT): BNCT is a targeted radiation therapy that requires the delivery of boron-10 (B1234237) atoms to tumor cells. nih.govmdpi.comkexuetongbao-csb.comnih.govresearchgate.net Phenylboronic acid derivatives are being investigated as potential boron delivery agents for BNCT. nih.gov The pyridyl group could potentially enhance tumor targeting or cellular uptake. Future research may focus on developing and evaluating ¹⁰B-enriched (3-(Pyridin-2-yl)phenyl)boronic acid derivatives as next-generation agents for BNCT. nih.govnih.gov
| Medicinal Application | Rationale for using (3-(Pyridin-2-yl)phenyl)boronic acid | Emerging Paradigm |
| Enzyme Inhibition | The boronic acid can form covalent bonds with active site residues, while the pyridylphenyl scaffold provides specificity. nih.govmdpi.com | Structure-based design of highly selective inhibitors for personalized medicine. |
| Antimicrobial/Anticancer Therapy | The combination of two known pharmacophores may lead to synergistic effects and novel mechanisms of action. mdpi.comnih.gov | Development of dual-action therapeutics that can overcome drug resistance. |
| Boron Neutron Capture Therapy (BNCT) | Potential for enhanced tumor targeting and cellular accumulation of boron-10. nih.govnih.gov | Design of more effective and less toxic boron delivery agents for targeted radiotherapy. |
Q & A
Q. What are the standard synthetic routes for (3-(Pyridin-2-yl)phenyl)boronic acid, and how do reaction conditions influence yield?
Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling or directed ortho-metalation strategies. Key steps include:
- Suzuki Coupling: Reacting pyridinyl halides with aryl boronic esters using Pd catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) under inert conditions. Base selection (e.g., K₂CO₃) and solvent (THF/dioxane) critically affect reaction efficiency .
- Directed Metalation: Functionalizing pyridine derivatives via lithiation followed by boronation. This method requires strict temperature control (-78°C to 0°C) to avoid side reactions .
Example Conditions:
| Method | Catalyst/Base | Solvent | Yield Range | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | THF | 60-75% | |
| Directed Metalation | LDA, B(OMe)₃ | Et₂O | 50-65% |
Q. What spectroscopic and analytical techniques are recommended for characterizing (3-(Pyridin-2-yl)phenyl)boronic acid?
Answer:
- ¹H/¹³C NMR: Confirm regiochemistry of the pyridinyl and phenyl groups. Boronic acid protons appear as broad peaks near δ 7.5–8.5 ppm .
- FT-IR: B-O stretching (~1340 cm⁻¹) and B-OH vibrations (~3200 cm⁻¹) validate boronic acid functionality .
- X-ray Crystallography: Resolves steric effects from the pyridine-phenyl-boronic acid triad, critical for understanding reactivity .
- HPLC-MS: Purity assessment (>95%) and detection of hydrolyzed byproducts (e.g., boroxines) .
Q. What are the common applications of this compound in organic synthesis?
Answer: Primarily used in:
- Suzuki-Miyaura Cross-Couplings: To synthesize biaryl systems for drug discovery (e.g., kinase inhibitors) .
- Protease Inhibition Studies: As a boronic acid warhead in covalent enzyme inhibitors .
- Metal-Organic Frameworks (MOFs): As a linker due to its chelating pyridinyl group .
Advanced Research Questions
Q. How can researchers address contradictory data on the stability of (3-(Pyridin-2-yl)phenyl)boronic acid during storage and reactions?
Answer: Instability arises from boronic acid dehydration to boroxines or hydrolysis. Mitigation strategies include:
- Storage: Anhydrous conditions (argon atmosphere) at -20°C with molecular sieves .
- In-Situ Generation: Use pinacol esters, which hydrolyze to the boronic acid during reactions .
- Buffered Systems: Employ pH 7–9 aqueous-organic biphasic conditions to suppress hydrolysis .
Data Contradiction Example:
Q. What methodologies optimize regioselectivity in cross-coupling reactions involving this compound?
Answer: Regioselectivity challenges stem from competing pyridinyl vs. phenyl boron transmetalation. Solutions:
- Preactivation: Treat the boronic acid with Cs₂CO₃ to form reactive boronate intermediates .
- Ligand Engineering: Bulky ligands (e.g., SPhos) favor coupling at the phenyl group over pyridinyl .
- Microwave-Assisted Synthesis: Enhances kinetic control, reducing side products (e.g., 20-minute reactions at 100°C) .
Q. How does the electronic nature of the pyridinyl group influence the compound’s reactivity in non-Suzuki reactions?
Answer: The pyridinyl group acts as an electron-withdrawing moiety, which:
- Enhances Electrophilicity: Facilitates nucleophilic attacks on the boronic acid (e.g., in Chan-Lam couplings) .
- Modifies pKa: Lowers the boronic acid’s pKa (~8.5 vs. ~10 for phenylboronic acids), improving solubility in basic media .
- Quenches Pd Catalysts: Pyridine coordination to Pd can deactivate catalysts, requiring excess ligand .
Q. What computational or experimental approaches resolve mechanistic ambiguities in its reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
